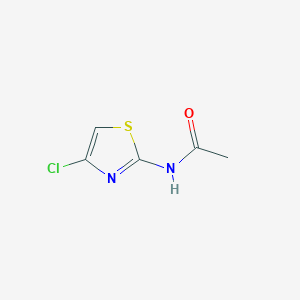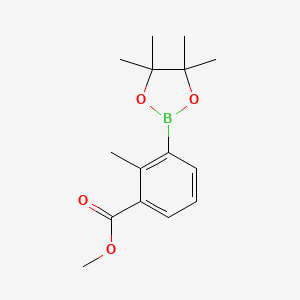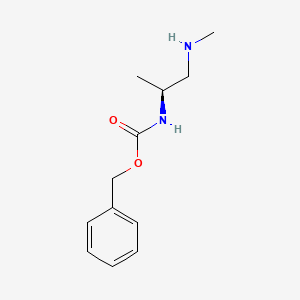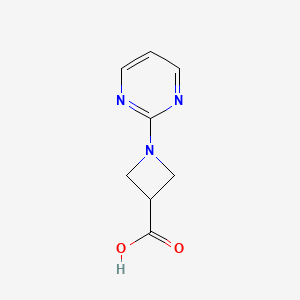
1-(1,3-Dioxolan-2-yl)-pentan-2-one
説明
1-(1,3-Dioxolan-2-yl)-pentan-2-one is a type of organic compound that contains a 1,3-dioxolane ring . Dioxolanes are a group of organic compounds that can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolane derivatives have been studied. For example, the reaction of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .科学的研究の応用
1. Synthesis of Azoxybenzenes
- Application Summary: Azoxybenzenes are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers . The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
- Methods of Application: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
2. Stereoselective Formation of Substituted 1,3-Dioxolanes
- Application Summary: Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
- Methods of Application: The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
- Results or Outcomes: The study achieved the stereoselective formation of substituted 1,3-dioxolanes .
3. Synthesis of Novel Triazole Compounds
- Application Summary: Thirteen new triazoles containing 1,3-dioxolane rings were synthesized .
- Methods of Application: The identities of these compounds were confirmed by means of IR, NMR, MS, elemental analysis and X-ray crystallography .
- Results or Outcomes: Preliminary biological tests show that all of these compounds possess some fungicidal and plant growth regulant activities .
4. Protection of Carbonyl Compounds
- Application Summary: 1,3-Dioxolanes can be used as protective groups for carbonyl compounds in organic synthesis .
- Methods of Application: A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results or Outcomes: The study demonstrated the use of 1,3-dioxolanes as protective groups for carbonyl compounds .
5. Synthesis of Azoxybenzenes
- Application Summary: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Methods of Application: The study involved the reduction of 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
6. Solvent Applications
- Application Summary: 1,3-Dioxolane is used as a solvent in various industrial applications .
- Methods of Application: As a solvent, 1,3-dioxolane is used in a variety of chemical reactions and processes .
- Results or Outcomes: The use of 1,3-dioxolane as a solvent has been found to be effective in various industrial applications .
7. Protection of Carbonyl Compounds
- Application Summary: 1,3-Dioxolanes can be used as protective groups for carbonyl compounds in organic synthesis .
- Methods of Application: A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results or Outcomes: The study demonstrated the use of 1,3-dioxolanes as protective groups for carbonyl compounds .
8. Synthesis of Azoxybenzenes
- Application Summary: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Methods of Application: The study involved the reduction of 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
9. Solvent Applications
- Application Summary: 1,3-Dioxolane is used as a solvent in various industrial applications .
- Methods of Application: As a solvent, 1,3-dioxolane is used in a variety of chemical reactions and processes .
- Results or Outcomes: The use of 1,3-dioxolane as a solvent has been found to be effective in various industrial applications .
10. Wittig Reactions
- Application Summary: (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide is used in Wittig reactions .
- Methods of Application: This compound is used as a reagent in the synthesis of various organic compounds through Wittig reactions .
- Results or Outcomes: The use of (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide in Wittig reactions has been found to be effective .
特性
IUPAC Name |
1-(1,3-dioxolan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNCNQZFVUYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717603 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-pentan-2-one | |
CAS RN |
60643-06-3 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



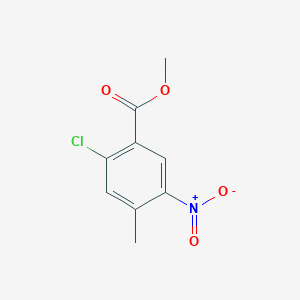
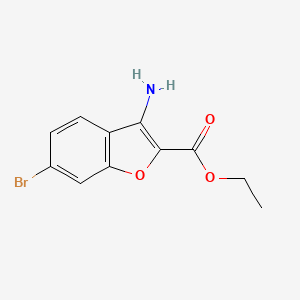
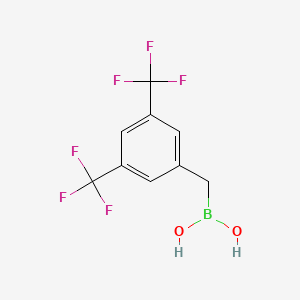
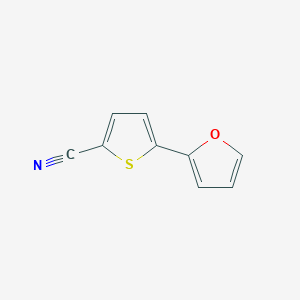
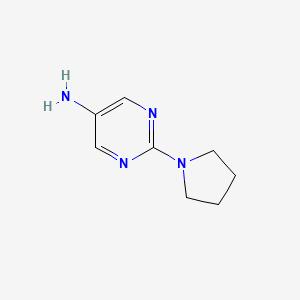
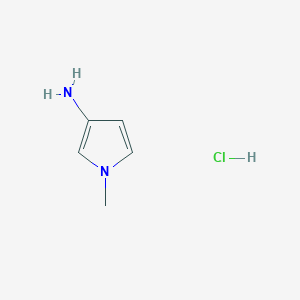
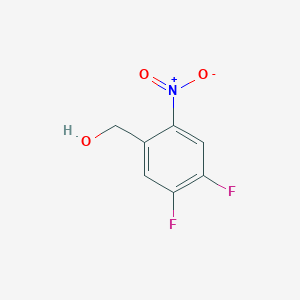
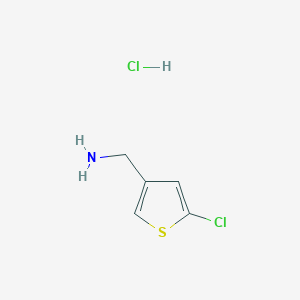
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
